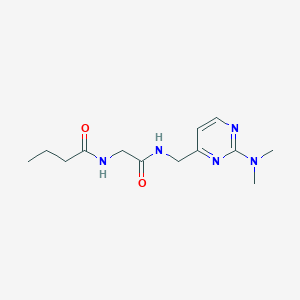

N-(2-(((2-(dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide

説明

N-(2-(((2-(Dimethylamino)pyrimidin-4-yl)methyl)amino)-2-oxoethyl)butyramide is a synthetic small molecule characterized by a pyrimidine core substituted with a dimethylamino group at the 2-position. The structure further incorporates a methylamino-oxoethyl linker and a terminal butyramide moiety. Its molecular weight is approximately 350 g/mol, with moderate solubility inferred from the balance of polar (dimethylamino) and lipophilic (butyramide) groups.

特性

IUPAC Name |

N-[2-[[2-(dimethylamino)pyrimidin-4-yl]methylamino]-2-oxoethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-4-5-11(19)16-9-12(20)15-8-10-6-7-14-13(17-10)18(2)3/h6-7H,4-5,8-9H2,1-3H3,(H,15,20)(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBFHGNYMFJTNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NCC1=NC(=NC=C1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

This compound exerts its potential through different action mechanisms, one of which is inhibiting protein kinases. The inhibition of protein kinases disrupts the normal signaling processes in cells, leading to changes in cell growth, differentiation, migration, and metabolism.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s pyrimidine core and amide-rich architecture align it with analogs reported in pharmaceutical and medicinal chemistry literature. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison

Pharmacokinetic and Physicochemical Properties

- Solubility: The target compound’s dimethylamino group enhances aqueous solubility compared to analogs with bulky aromatic substituents (e.g., [, m]) .

- Metabolic Stability : The absence of ester groups (unlike [11] in ) suggests resistance to hydrolysis, possibly extending half-life .

- Stereochemical Considerations : Unlike the stereoisomers in (m, n, o), the target compound lacks chiral centers, simplifying synthesis and reducing variability in biological activity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。